molecular formula C9H13N2Na4O14P3 B12362601 P-P-P-hUra-dRibf.4Na+

P-P-P-hUra-dRibf.4Na+

Cat. No.: B12362601
M. Wt: 558.08 g/mol
InChI Key: UTVTULGFHHMWKI-OIXZBRQUSA-J
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Description

P-P-P-hUra-dRibf.4Na+ is a complex compound that belongs to the family of nucleic acids. It is a modified nucleoside with unique properties that make it valuable in various scientific fields. The compound consists of a uracil base (hUra) linked to a ribofuranose sugar (dRibf) and is further modified with three phosphate groups (P-P-P) and a sodium ion (4Na+).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-P-P-hUra-dRibf.4Na+ typically involves the following steps:

    Preparation of Uracil Derivative: The uracil base is first modified to introduce functional groups that facilitate further reactions.

    Attachment of Ribofuranose: The modified uracil is then linked to a ribofuranose sugar through a glycosidic bond.

    Phosphorylation: The ribofuranose-linked uracil is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

    Addition of Sodium Ions: Finally, sodium ions are introduced to neutralize the charge and stabilize the compound.

Industrial Production Methods

Industrial production of P-P-P-hUra-dRibf.4Na+ involves large-scale synthesis using automated synthesizers and high-throughput techniques. The process is optimized for yield and purity, and typically includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

P-P-P-hUra-dRibf.4Na+ undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phosphate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.

Scientific Research Applications

P-P-P-hUra-dRibf.4Na+ has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleotides.

    Biology: Employed in studies of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of P-P-P-hUra-dRibf.4Na+ involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and degradation, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    P-P-P-rAdo: A similar compound with an adenine base instead of uracil.

    P-P-P-rGuo: Contains a guanine base.

    P-P-P-rCyd: Contains a cytosine base.

Uniqueness

P-P-P-hUra-dRibf.4Na+ is unique due to its specific uracil base and the presence of three phosphate groups, which confer distinct chemical and biological properties. Its ability to interfere with nucleic acid metabolism makes it particularly valuable in antiviral and anticancer research.

Properties

Molecular Formula

C9H13N2Na4O14P3

Molecular Weight

558.08 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H17N2O14P3.4Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h5-6,8,12H,1-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1

InChI Key

UTVTULGFHHMWKI-OIXZBRQUSA-J

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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